molecular formula C11H15FO4 B2416181 2-fluoro-2-({spiro[3.3]heptan-2-yl}methyl)propanedioic acid CAS No. 2310207-29-3

2-fluoro-2-({spiro[3.3]heptan-2-yl}methyl)propanedioic acid

Cat. No.: B2416181
CAS No.: 2310207-29-3
M. Wt: 230.235
InChI Key: TVYHYNBBYWUDRH-UHFFFAOYSA-N
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Description

2-fluoro-2-({spiro[3.3]heptan-2-yl}methyl)propanedioic acid is an organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of a fluorine atom and a spirocyclic moiety imparts unique chemical properties to the molecule, making it a valuable subject for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-({spiro[3.3]heptan-2-yl}methyl)propanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under specific conditions, such as the Diels-Alder reaction.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST).

    Formation of the Propanedioic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2-({spiro[3.3]heptan-2-yl}methyl)propanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-fluoro-2-({spiro[3.3]heptan-2-yl}methyl)propanedioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-2-({spiro[3.3]heptan-2-yl}methyl)propanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and spirocyclic structure can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(spiro[3.3]heptan-2-yl)acetic acid
  • 2-Fluoro-2-(spiro[3.3]heptan-2-yl)propanoic acid
  • 2-Fluoro-2-(spiro[3.3]heptan-2-yl)butanoic acid

Uniqueness

2-fluoro-2-({spiro[3.3]heptan-2-yl}methyl)propanedioic acid is unique due to its specific combination of a fluorine atom and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-fluoro-2-(spiro[3.3]heptan-2-ylmethyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO4/c12-11(8(13)14,9(15)16)6-7-4-10(5-7)2-1-3-10/h7H,1-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYHYNBBYWUDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CC(C(=O)O)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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